

Cross-validation of Enavogliflozin's efficacy in different animal species

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Enavogliflozin's Efficacy in Animal Models: A Comparative Analysis

A comprehensive review of the preclinical data supporting the efficacy of **Enavogliflozin** across various animal species, with a comparative look at other SGLT2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Enavogliflozin, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated promising glycemic control in a variety of animal models. This guide provides a detailed comparison of its efficacy, supported by available experimental data, against other established SGLT2 inhibitors. The information is presented to aid in the understanding of **Enavogliflozin**'s preclinical profile and its potential as a therapeutic agent for type 2 diabetes.

Comparative Efficacy of Enavogliflozin

The efficacy of **Enavogliflozin** has been evaluated in several preclinical studies involving mice, rats, and canines. These studies have assessed its impact on key diabetic parameters, offering insights into its potency and therapeutic potential.

Canine Studies

A significant study in diabetic canines demonstrated the effectiveness of **Enavogliflozin** in improving glycemic control. When administered as an add-on to insulin therapy, **Enavogliflozin** led to notable reductions in fructosamine and the required insulin dosage.[1][2][3]



Table 1: Efficacy of **Enavogliflozin** in Diabetic Canines (8-week study)

Parameter	Once Daily Dosing	Once Every Three Days Dosing
Fructosamine Reduction	20%	15%
Insulin Dose Reduction	25%	15%
Body Weight Reduction	5%	2%
Blood Pressure Reduction	20 mmHg	Not statistically significant

These findings suggest a dose-dependent effect, with daily administration providing a better therapeutic outcome.[1][2][3]

Rodent Studies

While direct head-to-head efficacy studies of **Enavogliflozin** against other SGLT2 inhibitors in diabetic rodent models are not extensively available in the public domain, pharmacokinetic studies provide valuable comparative insights. A study in mice demonstrated that **Enavogliflozin** has a significantly higher kidney distribution compared to dapagliflozin and ipragliflozin.[4] This preferential accumulation in the target organ could suggest a more potent or sustained effect.

Table 2: Kidney to Plasma AUC Ratio of SGLT2 Inhibitors in Mice

SGLT2 Inhibitor	Kidney to Plasma AUC Ratio (Mean ± SD)
Enavogliflozin	85.0 ± 16.1
Dapagliflozin	64.6 ± 31.8
Ipragliflozin	38.4 ± 5.3

Further research in a mouse model of Alzheimer's disease, which also exhibits metabolic dysregulation, showed that **Enavogliflozin** treatment improved glucose tolerance.

Human Clinical Data (for context)



Although this guide focuses on animal models, human clinical trial data provides a valuable benchmark for **Enavogliflozin**'s efficacy. In a 24-week, double-blind, randomized trial, **Enavogliflozin** (0.3 mg/day) was compared to dapagliflozin (10 mg/day) as an add-on to metformin in patients with type 2 diabetes.[5][6][7][8]

Table 3: Comparative Efficacy of **Enavogliflozin** and Dapagliflozin in Humans (24-week study)

Parameter	Enavogliflozin (0.3 mg)	Dapagliflozin (10 mg)
Adjusted Mean Change in HbA1c	-0.80%	-0.75%
Adjusted Mean Change in Fasting Plasma Glucose	-32.53 mg/dL	-29.14 mg/dL
Change in Body Weight	-3.77 kg	-3.58 kg
Change in Systolic Blood Pressure	-5.93 mmHg	-6.57 mmHg
Change in Diastolic Blood Pressure	-5.41 mmHg	-4.26 mmHg
Urine Glucose-Creatinine Ratio (g/g)	60.48	44.94

These results demonstrate that **Enavogliflozin** at a much lower dose is non-inferior to dapagliflozin in improving glycemic control and other metabolic parameters.[5][6][7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the key cited studies.

Canine Diabetes Study

- Animal Model: Companion dogs with naturally occurring insulin-dependent diabetes that was inadequately controlled with insulin alone.
- Study Design: Investigator-initiated clinical study with two treatment groups.



- Group 1 (Once Daily): Insulin and Enavogliflozin administered once daily for eight weeks.
- Group 2 (Once Every Three Days): Insulin and Enavogliflozin administered once every three days for eight weeks.
- Efficacy Parameters: Fructosamine, fasting glucose, insulin dose changes, body weight, and blood pressure were measured and compared between the two groups.[1][2][3]

Mouse Pharmacokinetic Study

- Animal Model: Male ICR mice.
- Drug Administration: Single intravenous or oral administration of Enavogliflozin, dapagliflozin, or ipragliflozin.
- Data Collection: Plasma and kidney tissue samples were collected at various time points.
- Analysis: Drug concentrations were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to calculate the area under the concentration-time curve (AUC) in both plasma and kidney tissue.[4]

Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol)

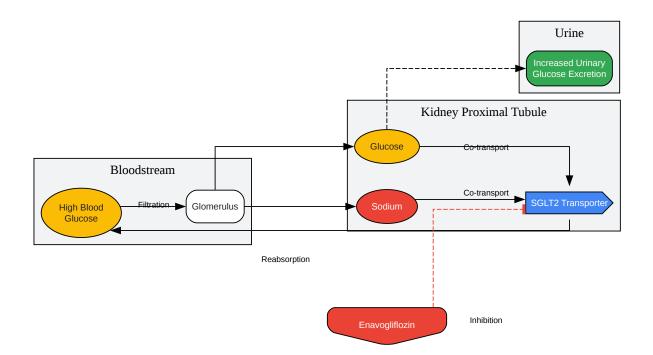
- Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.
- Baseline Measurement: A baseline blood glucose level is measured from the tail vein.
- Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.
- Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.



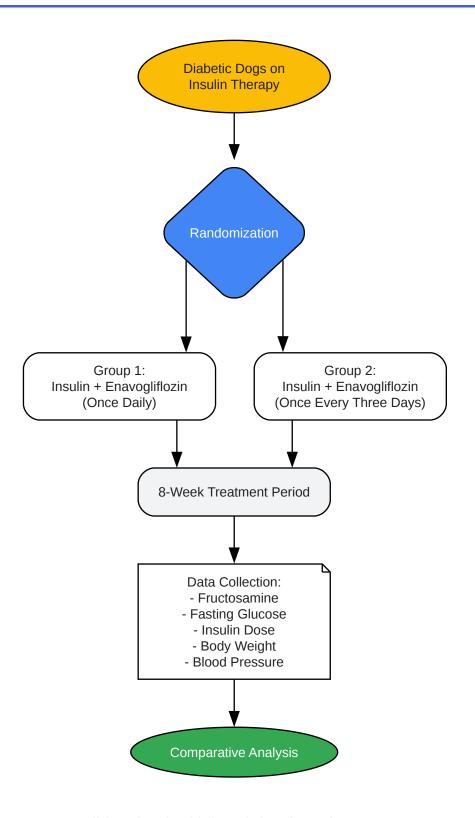
Signaling Pathways and Experimental Workflows

The mechanism of action of SGLT2 inhibitors, including **Enavogliflozin**, primarily involves the inhibition of glucose reabsorption in the proximal tubules of the kidneys. This leads to increased urinary glucose excretion and a reduction in blood glucose levels.









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